molecular formula C11H16ClNO2 B13000670 3-Amino-3-(3,4-dimethylphenyl)propanoicacidhydrochloride

3-Amino-3-(3,4-dimethylphenyl)propanoicacidhydrochloride

Cat. No.: B13000670
M. Wt: 229.70 g/mol
InChI Key: ZYIPAJHUXGHXJR-UHFFFAOYSA-N
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Description

®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a unique structure with an amino group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable amino acid derivative.

    Condensation Reaction: The 3,4-dimethylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst to form an intermediate.

    Reduction: The intermediate is then subjected to reduction conditions to yield the desired ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid.

    Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-Amino-3-(3,4-dimethylphenyl)propanoic acid: The non-hydrochloride form of the compound.

    3,4-Dimethylphenylalanine: A structurally similar amino acid derivative.

Uniqueness

®-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a 3,4-dimethylphenyl group. This combination of features makes it a valuable compound for studying chiral interactions and developing chiral drugs.

Biological Activity

3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by its unique molecular structure, which includes an amino group and a dimethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C11H16ClNO2
  • Molecular Weight : 229.70 g/mol
  • Structure : The compound features a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl ring with two methyl groups at the 3 and 4 positions.

The biological activity of 3-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is largely attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the aromatic ring can engage in π-π interactions. These interactions may modulate enzyme activity or receptor function, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It is believed to affect signaling pathways by interacting with proteins that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that derivatives of 3-amino-3-(3,4-dimethylphenyl)propanoic acid exhibit significant anticancer activity. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including colon cancer and squamous cell carcinomas.

Cell Line IC50 (µM) Effect
HCT116 Colon Cancer<1Potent cytotoxicity
HT29 Colon Cancer<1Induction of apoptosis
Ca9-22 OSCCVariesIncreased ROS and mitochondrial depolarization

In a study assessing the cytotoxic effects on human colon cancer cells, compounds derived from this amino acid demonstrated IC50 values below 4 µM, indicating their effectiveness as potential antineoplastic agents .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this compound. Preliminary findings suggest that it may possess activity against various pathogens, although specific data on its efficacy are still being compiled.

Case Studies

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of several derivatives of 3-amino-3-(3,4-dimethylphenyl)propanoic acid against human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, particularly in colon cancer models.
  • Mechanistic Studies : Investigations into the mode of action revealed that the compound could induce apoptotic pathways characterized by caspase activation and mitochondrial membrane potential disruption. These findings support its potential as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H

InChI Key

ZYIPAJHUXGHXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl

Origin of Product

United States

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